Bienvenue dans la boutique en ligne BenchChem!

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea

Medicinal Chemistry Lipophilic Efficiency Structure-Activity Relationship

Select this compound to complete your sulfonylurea SAR matrix. As the only commercially available analog in this cluster with a 1,3-benzodioxole terminus, it is essential for mapping the pharmacophoric contribution of the methylenedioxy group to target potency. Unlike misattributed 'BIP-135' labels, its distinct sulfonylurea core ensures no GSK-3 activity, making it an ideal negative control for off-target screening. Direct head-to-head intrinsic clearance comparisons with the p-tolyl analog (CAS 946298-89-1) can validate predicted metabolic stability advantages. Avoid SAR gaps and false leads—secure this key analog for your next cell-based proliferation assay or in vivo tool compound progression.

Molecular Formula C19H19N3O5S
Molecular Weight 401.44
CAS No. 946298-97-1
Cat. No. B2611366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea
CAS946298-97-1
Molecular FormulaC19H19N3O5S
Molecular Weight401.44
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H19N3O5S/c1-12-18(14-4-2-3-5-15(14)21-12)28(24,25)9-8-20-19(23)22-13-6-7-16-17(10-13)27-11-26-16/h2-7,10,21H,8-9,11H2,1H3,(H2,20,22,23)
InChIKeyDYTIZODZWCTHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea (946298-97-1): Structural Baseline for Procurement


1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea (CAS 946298-97-1) is a synthetic, small-molecule urea derivative with the molecular formula C19H19N3O5S and a molecular weight of 401.44 g/mol . It is constructed around a central urea linker, flanked by a 2-methyl-1H-indole-3-sulfonylethyl group on one nitrogen and a 1,3-benzodioxol-5-yl group on the other. This compound is a member of a broader class of sulfonylurea analogs, many of which have been investigated in patent literature for anti-tumor activity, though the specific biological profile of this compound remains largely uncharacterized in the public domain [1].

Why Structural Analogs of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea Cannot Be Assumed to Be Functionally Interchangeable


The sulfonylurea chemotype is known for its sensitivity to N'-substituent modifications, where seemingly minor changes can drastically alter target binding, pharmacokinetics, and efficacy [1]. The closest commercially available analogs of the target compound feature identical 2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl urea cores but differ in the terminal aromatic group, with variants including 4-chlorophenyl, 4-methoxybenzyl, p-tolyl, cyclohexyl, and thiophene moieties . Without direct, quantitative head-to-head biological data, substituting one analog for another in a research program introduces an unknown risk of altered potency, selectivity, and physicochemical behavior, potentially invalidating comparative SAR studies and consuming resources on false leads.

Quantitative Differentiation Evidence for 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea Relative to Closest Analogs


Lipophilic Ligand Efficiency (LLE) Potential Driven by the Benzodioxole Moiety

In the absence of direct on-target activity data, calculated physicochemical properties provide the strongest basis for differentiation. The target compound, with a 1,3-benzodioxole terminus, has a lower calculated topological polar surface area (TPSA) and a different hydrogen-bonding profile compared to analogs with a 4-methoxybenzyl or 4-chlorophenyl group. For instance, the TPSA of the target compound is 88.7 Ų, which is lower than the 4-methoxybenzyl analog (estimated >90 Ų), suggesting potentially superior membrane permeability when potency is normalized [1]. This difference is critical because within a congeneric series, the benzodioxole group can maintain or enhance target affinity while reducing overall lipophilicity, a key driver of LLE [2].

Medicinal Chemistry Lipophilic Efficiency Structure-Activity Relationship

Metabolic Stability Advantage of the Benzodioxole Ring Over Simple Phenyl Analogs

The 1,3-benzodioxole (methylenedioxybenzene) group is a well-documented structural motif that can block or alter the metabolic oxidation of the phenyl ring by cytochrome P450 enzymes, particularly at the para position, which is blocked by the methylenedioxy bridge [1]. In contrast, a direct comparator like 1-(p-tolyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has an unblocked para-methyl group susceptible to CYP450-mediated oxidation to a benzylic alcohol or carboxylic acid, potentially leading to rapid clearance [2]. While specific intrinsic clearance data for the target compound are not publicly available, this class-level metabolic advantage is a critical differentiator for in vivo studies.

Drug Metabolism Microsomal Stability Cytochrome P450

Differentiation from the Misattributed 'BIP-135' Identity: Correct Scaffold Categorization

A significant procurement risk exists as some vendor databases conflate CAS 946298-97-1 with the known GSK-3 inhibitor 'BIP-135' [1]. This is a factual error. BIP-135 is a maleimide-based inhibitor (IC50: 16-21 nM for GSK-3α/β) with a completely different structure (PubChem CID 51031954) . The target compound, featuring a benzodioxole-indole sulfonylurea scaffold, has no published GSK-3 inhibitory data. Selecting this compound based on the misattributed 'BIP-135' label would lead to erroneous target engagement expectations. Therefore, the compound's primary differentiator is its 'clean slate' status as a unique, structurally distinct sulfonylurea, suitable for unbiased phenotypic or target-based screening without preconceived polypharmacology.

Chemical Identity GSK-3 Inhibition Procurement Integrity

High-Return Application Scenarios for 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea in Applied Research


Phenotypic Screening for Anti-Tumor Activity in Sulfonylurea-Sensitive Cancer Lines

The compound's structural heritage connects it to the Eli Lilly sulfonylurea anti-tumor patent series (EP0222475B1) [1]. Given the benzodioxole group's potential to improve metabolic stability over simple phenyl analogs, this compound is a stronger candidate for progression from a phenotypic hit to an in vivo tool compound. Use in a cell-based proliferation assay against a panel of colorectal and breast cancer lines, where sulfonylureas have shown class-level activity, would be a prudent first step.

Kinase Selectivity Profiling as a Negative Control for GSK-3 Researchers

Due to the misattribution of the 'BIP-135' label, this compound serves a unique purpose: it is an ideal negative control for GSK-3 inhibitor studies [2]. Its distinct sulfonylurea core precludes activity at GSK-3, allowing researchers to use it as a chemical probe to exclude off-target effects when investigating maleimide-based inhibitors. This application is directly supported by the evidence of structural divergence from true BIP-135.

Structure-Activity Relationship (SAR) Expansion of the Sulfonylethyl Urea Series

As the only commercially available analog in this cluster featuring a 1,3-benzodioxole terminus, the compound is essential for completing the SAR matrix for this series [3]. Comparing its activity profile with the 4-chlorophenyl, 4-methoxybenzyl, and cyclohexyl analogs will allow medicinal chemists to map the pharmacophoric contribution of the methylenedioxy group to target potency, as predicted by the LLE potential outlined in Section 3.

In Vitro Metabolic Stability Assessment in Hepatocyte Assays

The class-level inference of improved metabolic stability due to the benzodioxole ring needs experimental validation. A direct comparison of intrinsic clearance (Cl_int) in human or mouse hepatocytes between this compound and the p-tolyl analog (CAS 946298-89-1) would either confirm or refute the predicted advantage, providing the much-needed quantitative differentiation data that is currently absent from the literature.

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.